3,3,3-trideuteriopropanoic acid

Description

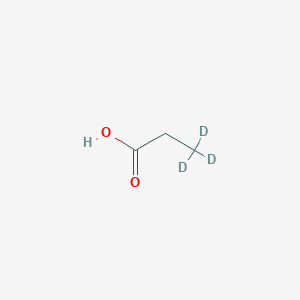

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440947 | |

| Record name | Propanoic acid-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55577-88-3 | |

| Record name | Propanoic acid-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55577-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Applications of Deuterated Propanoic Acids As Probes

Elucidating Reaction Mechanisms in Catalysis

A key application of isotopic labeling is to unravel complex reaction pathways. In one study, researchers investigated the hydrodeoxygenation (HDO) of propanoic acid over a palladium catalyst using a specifically labeled isomer, 2,2-dideuteriopropanoic acid (propanoic acid-2,2-d₂). researchgate.net The goal was to understand how biomass-derived carboxylic acids are converted into valuable alkanes.

By comparing the reaction rate of the deuterated acid with that of the non-deuterated version, a kinetic isotope effect (KIE) was measured. researchgate.net The observed KIE provided strong evidence for the proposed reaction mechanism, indicating that the breaking of the C-H bond at the second carbon position is a critical step in the process. researchgate.net This type of study, which would be impossible without isotopic labeling, allows for the rational design of more efficient catalysts. A similar approach using this compound could be employed to probe reaction steps involving the terminal methyl group.

Tracing Metabolic Pathways in Biological Systems

Deuterated compounds are crucial for tracing the transformation of molecules in living organisms. In a significant study, researchers used another isomer, 2,2-[²H₂]propionate, to investigate how propionate (B1217596) is metabolized in various mammalian cell lines, including human liver and colon cancer cells. foxchase.org

The study revealed that propionate is a precursor for the formation of a previously uncharacterized molecule, which was identified as trans-2-methyl-2-pentenoyl-CoA. foxchase.org The use of 2,2-[²H₂]propionate was critical to this discovery. When the cells metabolized the deuterated propionate, the resulting six-carbon product had lost the deuterium (B1214612) atoms, indicating that a chemical modification had occurred at the C2 position of the original propionyl group. foxchase.org This finding allowed the researchers to propose a detailed metabolic pathway consistent with their observations. This highlights how the precise placement of an isotopic label on a precursor molecule can illuminate its downstream metabolic fate.

Table of Compounds

Synthetic Pathways to 3,3,3-Trideuteriopropanoic Acid and Its Analogs: A Review

The strategic incorporation of deuterium (B1214612) into organic molecules offers a powerful tool for probing reaction mechanisms, enhancing the metabolic stability of pharmaceuticals, and serving as internal standards in analytical chemistry. This compound, a selectively labeled isotopologue of propanoic acid, is a valuable building block in these fields. This article details the synthetic methodologies developed for its preparation and subsequent derivatization, focusing on established routes, modern sustainable approaches, and strategies for ensuring high isotopic purity.

Mechanistic Investigations and Kinetic Isotope Effect Kie Studies

Application of Deuterium (B1214612) Kinetic Isotope Effects in Reaction Mechanism Elucidation

The deuterium kinetic isotope effect (KIE) is a fundamental method used to determine whether a carbon-hydrogen bond is broken during the rate-limiting step of a reaction. libretexts.orglibretexts.org It is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). wikipedia.org A "normal" primary KIE, where kH/kD is significantly greater than 1 (typically in the range of 1 to 8), indicates that the C-H bond is being cleaved in the rate-determining step. libretexts.orglibretexts.org This is because the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, leading to a slower reaction rate when this bond must be broken. libretexts.org

A practical application of this principle is seen in the investigation of the catalytic hydrodeoxygenation (HDO) of propanoic acid over a palladium (Pd) catalyst, a reaction crucial for upgrading biomass. researchgate.net In a combined experimental and computational study, researchers used deuterium-labeled propanoic acid to probe the reaction mechanism. researchgate.net By comparing the reaction rates of normal propanoic acid with its deuterated counterpart, they could gain strong evidence for the proposed reaction pathway. researchgate.net

The observation of a significant KIE provides compelling evidence that the cleavage of a C-H bond is a central event in the slowest, rate-determining part of the reaction sequence. nih.gov For instance, in the bromination of acetone, a kH/kD ratio of 7 was found, which confirmed that the rate-determining step was the tautomerization of acetone, involving the breaking of a C-H bond. libretexts.orglibretexts.org Similarly, KIE studies are instrumental in distinguishing between elimination reaction mechanisms, such as E1 and E2. princeton.edu A substantial KIE is consistent with the E2 mechanism, where the C-H bond is broken in the bimolecular rate-determining step. princeton.edu

Computational Chemistry and Theoretical Modeling of Deuteration Effects on Reaction Pathways

Computational chemistry provides a theoretical framework for understanding and quantifying the effects of isotopic substitution on reaction pathways. acs.org Theoretical models, particularly those based on Density Functional Theory (DFT), can calculate the vibrational frequencies of molecules in both their ground states and transition states. researchgate.net These frequencies are mass-dependent and are the origin of the KIE. wikipedia.org

In the study of propanoic acid hydrodeoxygenation over a palladium surface, DFT calculations were performed to map out the energies of the elementary steps involved. researchgate.net This computational approach allowed researchers to build a microkinetic model to simulate the reaction from first principles. researchgate.netrsc.org The model successfully predicted a KIE value (kH/kD = 1.49) that was in strong agreement with the experimentally measured value under low hydrogen pressure (kH/kD = 1.62 ± 0.05). researchgate.net This synergy between theoretical modeling and experimental results provides robust validation for the proposed mechanism. researchgate.net The computational analysis further supported that decarbonylation (leading to ethane (B1197151) and carbon monoxide) is the primary reaction pathway on the Pd(111) surface. researchgate.netrsc.org

These theoretical investigations are not limited to KIEs. For instance, in studies of chemical reactions in interstellar ice analogs, computational methods were used to calculate the adiabatic ionization energies of different deuterated and non-deuterated isomers. acs.orgacs.org This information was critical for identifying specific products, such as lactic acid, formed from precursors like deuterated ethanol (B145695) (CD₃CD₂OD), thereby elucidating complex formation pathways in astrophysical environments. acs.orgacs.org

Influence of Isotopic Substitution on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with deuterium fundamentally alters the thermodynamics of the C-H bond, which in turn influences the reaction kinetics. libretexts.org The primary cause of the deuterium KIE is the difference in zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond. princeton.edu Due to its greater mass, deuterium creates a bond that vibrates at a lower frequency, resulting in a lower ZPE. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. libretexts.org A C–H bond is approximately 5 kJ/mol weaker than a corresponding C–D bond. libretexts.org

This difference in activation energy directly impacts the reaction rate; a higher activation energy results in a slower reaction. libretexts.org This kinetic consequence is the basis for using KIEs to probe reaction mechanisms. nih.gov The magnitude of the KIE is sensitive to the structure of the transition state. The effect is typically largest when the hydrogen atom is symmetrically shared between the donor and acceptor atoms in the transition state. princeton.edu

The experimental results from the hydrodeoxygenation of propanoic acid provide a clear example of this kinetic influence. The study yielded different KIE values at varying partial pressures of hydrogen, indicating a complex interplay of factors controlling the reaction rate. researchgate.net

| Condition | KIE Value (kH/kD) | Method |

|---|---|---|

| Low H₂ Partial Pressure (5%) | 1.62 ± 0.05 | Experimental |

| High H₂ Partial Pressure (20%) | 1.13 ± 0.04 | Experimental |

| Low H₂ Partial Pressure Case | 1.49 | Computed (DFT & Microkinetic Model) |

Applications in Metabolic Pathway Elucidation and Biosynthetic Research

Tracing Carbon Flux and Metabolic Intermediates in Biological Systems

3,3,3-Trideuteriopropanoic acid is an invaluable tool for tracing the flux of metabolites through central carbon metabolism. Once it enters a cell, it is converted into its metabolically active form, propionyl-CoA. emich.edu Propionyl-CoA can then enter various pathways, most notably the tricarboxylic acid (TCA) cycle, a fundamental hub for energy production and the synthesis of biosynthetic precursors. frontiersin.org

The entry of propionyl-CoA into the TCA cycle typically occurs after its carboxylation to methylmalonyl-CoA, which is then rearranged to form succinyl-CoA, a direct intermediate of the cycle. frontiersin.org By tracking the deuterium (B1214612) label from this compound as it incorporates into succinyl-CoA and subsequent TCA cycle intermediates like malate (B86768) and α-ketoglutarate, researchers can quantify the contribution of propionate (B1217596) to the total activity of the cycle. nih.gov

A notable example of its application is in the study of the propionate shunt pathway in the nematode C. elegans. In a stable isotope tracing experiment, animals fed with deuterated ²H₅-propionate showed the label appearing in downstream metabolites, including deuterated 3-hydroxypropionate (B73278) (3HP) and D-2-hydroxyglutarate (D-2HG). nih.gov This demonstrated that in the worm, the production of D-2HG is directly coupled to the oxidation of 3HP within this specific metabolic shunt. nih.gov Such studies highlight the tracer's ability to not only follow a known pathway but also to uncover novel metabolic connections and functions. nih.gov

| Research Finding | Organism/System | Method | Outcome | Reference |

| Tracing the Propionate Shunt | C. elegans | Stable Isotope Tracing with ²H₅-propionate | Demonstrated that deuterated propionate is converted to deuterated 3-hydroxypropionate and D-2-hydroxyglutarate, linking D-2HG production to 3HP oxidation. | nih.gov |

| Tracing Fiber Fermentation | In vivo (Mice) | Stable Isotope Tracing with ¹³C-labeled Inulin (B196767) | Showed that carbon from dietary fiber is fermented by gut microbiota into SCFAs and enters host TCA cycle intermediates like pyruvate, α-ketoglutarate, and succinate. | nih.gov |

Investigating Short-Chain Fatty Acid Metabolism and Pathways

Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436), are major products of dietary fiber fermentation by the gut microbiota. nih.gov They represent a critical metabolic link between the diet, the microbiome, and host health. This compound, as a labeled form of propionate, is instrumental in dissecting the complex dynamics of SCFA production, absorption, and utilization.

Stable isotope dilution techniques, using deuterated or ¹³C-labeled SCFAs, allow for the precise quantification of SCFA production rates in vivo. nih.gov In a human study using ¹³C-labeled SCFAs, a constant intravenous infusion was administered. When unlabeled SCFAs were produced by the gut microbiota from the fermentation of inulin, they diluted the labeled SCFAs in the bloodstream. By measuring this dilution, researchers calculated the production rates, finding that inulin was fermented primarily into acetate, and to lesser extents, butyrate and propionate. nih.gov

Furthermore, deuterated propionate is essential as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) used to quantify SCFAs in complex biological samples. emich.edunih.gov The SQUAD (Stable-isotope-based Quantitation of Underivatized SCFAs by Derivatization) method, for instance, relies on ¹³C-labeled standards to achieve robust and accurate absolute quantification of SCFAs from diverse sources, including microbial cultures and host tissues. nih.gov These methods are crucial for characterizing the metabolic output of probiotic strains and understanding how different dietary components influence the gut microbial ecosystem. frontiersin.orgnih.gov

| Study Focus | Method | Key Finding | Significance | Reference |

| Quantification of Colonic SCFA Production | Stable Isotope Dilution with ¹³C-SCFAs (in humans) | Quantified the in vivo production of acetate, propionate, and butyrate from inulin fermentation, showing acetate as the main product. | Provides a practical tool to investigate the extent and pattern of SCFA production from different dietary fibers in humans. | nih.gov |

| Quantification in Biological Samples | LC-MS/MS with Isotope-labeled Standards (SQUAD) | Developed a robust method for absolute quantification of SCFAs, demonstrating its use in comparing SCFA levels in germ-free vs. specific-pathogen-free mice. | Enables accurate SCFA measurement in diverse biological applications, overcoming issues with derivatization efficiency. | nih.gov |

| Characterization of Probiotic Secretion | HPLC-MS/MS | Developed a highly sensitive method to quantify SCFAs secreted by various probiotic strains, revealing quantitative differences in their production profiles. | Aids in the selection and characterization of probiotics for applications aimed at correcting SCFA deficiencies. | frontiersin.org |

Role in Understanding Amino Acid Metabolism (via Deuterated Amino Acid Derivatives)

The metabolism of propionate is intricately linked with that of several amino acids. Propionyl-CoA is a catabolic product of the branched-chain amino acids valine and isoleucine, as well as threonine and methionine. frontiersin.orgnih.gov Conversely, propionyl-CoA can be a source for the synthesis of other amino acids. After its conversion to succinyl-CoA, the carbon backbone can enter the TCA cycle. frontiersin.org

By using this compound as a tracer, the deuterium label can be followed as it is incorporated into TCA cycle intermediates. These intermediates, such as α-ketoglutarate and oxaloacetate, are direct precursors for the synthesis of amino acids like glutamate (B1630785) and aspartate, respectively. Tracking the appearance of deuterium in these amino acids provides a direct measure of their de novo synthesis rate and the contribution of propionate to this process. This allows researchers to explore the complex interplay between dietary components, SCFA metabolism, and protein synthesis in various physiological and pathological states.

| Metabolic Link | Pathway | Precursor | Product(s) | Tracer Application | Reference |

| Amino Acid Catabolism | Breakdown of specific amino acids | Valine, Isoleucine, Threonine, Methionine | Propionyl-CoA | N/A (Shows source of propionyl-CoA pool) | frontiersin.org |

| Amino Acid Anabolism | TCA Cycle & Transamination | This compound → Deuterated Propionyl-CoA → Deuterated Succinyl-CoA | Deuterated α-ketoglutarate, Deuterated Glutamate, Deuterated Aspartate | Quantifies the contribution of propionate to the synthesis of non-essential amino acids. | frontiersin.org |

Elucidation of Biosynthetic Routes for Natural Products and Complex Molecules

Many microorganisms and some insects synthesize complex natural products, such as antibiotics and pheromones, using pathways that co-opt primary metabolites as building blocks. Polyketides, a large class of natural products, are assembled in a modular fashion from simple acyl-CoA units, including acetyl-CoA and propionyl-CoA.

Feeding experiments with deuterated precursors like this compound are a classic and powerful strategy to unravel these biosynthetic pathways. By supplying the organism with the labeled precursor and analyzing the resulting natural product with mass spectrometry, researchers can pinpoint which parts of the final molecule are derived from that precursor.

A clear example of this is the elucidation of the biosynthetic pathway of chortolure, an aggregation pheromone in the storage mite Chortoglyphus arcuatus. Through feeding experiments with deuterated propionate, it was demonstrated that chortolure is a polyketide. The labeling pattern revealed that its molecular backbone is formed by the successive addition of four propionate units to a single acetate starter unit, definitively establishing its biosynthetic origin. This approach remains fundamental in the field of natural product discovery and metabolic engineering.

Utilization in Chemical Biology and Drug Discovery Research

Design and Synthesis of Deuterated Analogs for Research Purposes (e.g., Pharmaceutical Probes)

The primary rationale for designing and synthesizing deuterated analogs of biologically active molecules is to leverage the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (B1214612) (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to be broken. acs.org When the cleavage of a C-H bond is a rate-determining step in a molecule's metabolism, often catalyzed by enzymes like the cytochrome P450 family, replacing that hydrogen with deuterium can significantly slow down the metabolic process. chemicalbook.comgoogle.com

This metabolic blockade can bestow several favorable characteristics upon a drug candidate, including:

Improved Pharmacokinetic Profiles: Slower metabolism can lead to a longer drug half-life in the body, which may allow for less frequent dosing. enamine.net

Enhanced Bioavailability: By resisting first-pass metabolism, a higher concentration of the active drug can reach systemic circulation.

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce harmful byproducts. Deuteration at the site of such metabolic reactions can prevent the formation of these toxic species. enamine.net

3,3,3-Trideuteriopropanoic acid is an ideal building block for this purpose. It allows chemists to introduce a deuterated methyl group—a common site of metabolic oxidation—into a target molecule. These deuterated molecules can then be used as pharmaceutical probes to study metabolic pathways and as potential drug candidates with superior properties. ucl.ac.uk The development of methods for creating a wide array of deuterated building blocks is crucial for advancing this area of drug discovery. nih.gov

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Impact of Substitution |

|---|---|---|---|

| Bond Strength | Weaker | Stronger | Higher energy required to break the C-D bond. |

| Vibrational Frequency | Higher | Lower | Contributes to a lower zero-point energy for the C-D bond. |

| Metabolic Rate (in KIE) | Faster | Slower | Leads to increased metabolic stability of the molecule. nih.gov |

Role in the Development and Investigation of Targeted Inhibitors (e.g., STAT3 Signaling Pathway)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key focus in cancer therapy. rsc.org Aberrant STAT3 activity is linked to the progression of numerous human cancers, making it a high-priority target for drug development. ucl.ac.ukrsc.org Research has focused on discovering small-molecule inhibitors that can block STAT3's function, either by preventing its activation or by blocking its ability to bind to DNA. ucl.ac.uknih.gov

This compound is explicitly used in the synthesis of novel inhibitors targeting the STAT3 signaling pathway. alfa-chemical.comclearsynth.com By incorporating this deuterated building block into the structure of a potential STAT3 inhibitor, researchers can enhance the molecule's metabolic stability. This is a critical step in translating a promising compound from a laboratory curiosity into a viable therapeutic agent. The improved pharmacokinetic properties afforded by deuteration can lead to more sustained inhibition of the STAT3 pathway in cancer cells, potentially improving treatment efficacy. The development of such targeted inhibitors, including those derived from lead compounds like S3I-201 and STA 21, is an active area of research. nih.govnih.gov

| STAT3 Inhibitor Class/Example | Mechanism of Action | Potential for Deuteration |

|---|---|---|

| Small Molecule Inhibitors (General) | Target specific domains like the SH2 domain to prevent dimerization or the DNA-binding domain. ucl.ac.uknih.gov | High potential; building blocks like this compound can be used to improve metabolic stability. alfa-chemical.comclearsynth.com |

| S3I-201 Analogs | Inhibit STAT3 activity. nih.gov | Can be modified with deuterated linkers or side chains to enhance pharmacokinetic properties. |

| BP-1-102 | Inhibits STAT3 dimerization by targeting the SH2 domain. ucl.ac.uk | Fragments of this molecule can be deuterated to explore structure-activity relationships and improve stability. |

Application in the Synthesis of Complex Organic Scaffolds (e.g., Morphans)

Beyond modifying existing drug candidates, this compound also serves as a starting material in the synthesis of complex molecular frameworks. chemicalbook.comalfa-chemical.comclearsynth.com One such application is in the synthesis of morphans. chemicalbook.comalfa-chemical.comclearsynth.com Morphinans are a class of compounds that form the core structure of many opioid receptor ligands. mdpi.com The synthesis of these intricate, polycyclic scaffolds requires precise control over chemical reactions and the use of specialized building blocks.

By using this compound, chemists can introduce a stable isotopic label into a specific, non-exchangeable position within the morphan skeleton. These labeled molecules are invaluable tools for a variety of research applications, including:

Metabolic Studies: Tracking the fate of the morphan compound in biological systems.

Pharmacokinetic Analysis: Quantifying the concentration of the drug and its metabolites over time using techniques like mass spectrometry, where the deuterated analog can serve as an internal standard. researchgate.net

Receptor Binding Assays: Investigating how the molecule interacts with its biological target without altering its fundamental shape or pharmacology.

The ability to build complex and medicinally relevant scaffolds like morphans with site-specific deuteration underscores the importance of simple, isotopically labeled starting materials. alfa-chemical.comclearsynth.com

Studies on Radical Formation under Radiation Exposure

The increased strength of the C-D bond compared to the C-H bond also influences the molecule's behavior when exposed to high-energy radiation. Ionizing radiation can cause the homolytic cleavage of chemical bonds, leading to the formation of highly reactive free radicals. nih.gov These radicals can initiate damaging chain reactions in biological systems. google.com

Electron spin resonance (ESR) spectroscopy is a powerful technique used to detect and characterize free radicals. nih.govosti.gov Studies using ESR on irradiated organic compounds, including carboxylic acids, have shown that deuterium substitution can alter the resulting radical species. osti.gov Research on the radiolysis of acetic acid, a close analog of propanoic acid, demonstrated that the formation of methane (B114726) gas proceeds through a methyl radical intermediate. acs.org By using isotopically labeled acetic acid, researchers confirmed that these methyl radicals abstract a hydrogen atom almost exclusively from the methyl group of a neighboring acetic acid molecule. acs.org

Applying this knowledge to this compound, one can infer that under irradiation, the deuterated methyl group would be more resistant to both initial bond cleavage and subsequent abstraction by other radicals. This makes the compound a useful substrate for studying the fundamental mechanisms of radiation damage and the protective effects of isotopic substitution. osti.gov

Emerging Methodologies and Future Directions in Deuterium Labeling Research

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)

The rise of 'omics' technologies, which allow for the large-scale study of biological molecules, has created new opportunities for the application of deuterated compounds like 3,3,3-trideuteriopropanoic acid. These isotopically labeled molecules are invaluable tools for enhancing the precision and depth of metabolomic and proteomic studies.

In metabolomics , which focuses on the comprehensive analysis of metabolites in a biological sample, this compound can be used as an ideal internal standard for the quantification of endogenous propanoic acid using mass spectrometry. acs.orgnih.gov Because it is nearly identical chemically to the non-deuterated form but has a distinct mass, it can be added to a sample in a known quantity to correct for variations during sample preparation and analysis, leading to highly accurate measurements. Furthermore, its use as a tracer can help elucidate the metabolic fate of propanoic acid within complex biological systems, tracking its conversion into other molecules and its flux through various metabolic pathways. researchgate.net

In proteomics , the large-scale study of proteins, the link is often indirect but still significant. While the deuterated acid itself is not typically incorporated into proteins, it can be used to study the effects of propanoic acid on cellular metabolism, which in turn influences protein expression and modification. For instance, researchers can investigate how propanoic acid metabolism affects proteins involved in energy production, fatty acid synthesis, or cellular signaling. nih.gov Changes in the proteome in response to the administration of propanoic acid can be quantified more accurately when a deuterated standard is used in parallel metabolomic analyses to confirm the uptake and metabolism of the acid. The use of deuterium (B1214612) can also aid in determining protein conformations through hydrogen-deuterium exchange mass spectrometry (HDX-MS), where the rate of exchange of amide hydrogens provides information on protein structure and dynamics. acs.org

Challenges and Innovations in Deuterium Labeling Strategies

The synthesis of specifically labeled compounds such as this compound is not without its difficulties. However, persistent challenges have spurred significant innovation in labeling methodologies. rsc.org The goal is to develop methods that are highly selective, efficient, and applicable to a wide range of complex molecules under mild conditions. rsc.org

Key challenges in the field include achieving high regioselectivity (labeling a specific position in a molecule), preventing unwanted isotopic scrambling, and the often high cost or harsh conditions associated with traditional methods. acs.orgspringernature.com Hydrogen isotope exchange (HIE) is a common and efficient method, but controlling its selectivity can be difficult. acs.orgrsc.org

Recent years have seen a surge in innovative strategies designed to overcome these hurdles. These new methods offer milder reaction conditions, improved selectivity, and broader applicability. The development of novel catalysts, including those based on base metals, ruthenium, iridium, and palladium, has been a major area of progress. acs.orgdigitellinc.com Furthermore, techniques utilizing photochemistry and electrocatalysis are emerging as powerful tools for deuterium incorporation. rsc.orgresearchgate.net

Interactive Data Table: Challenges in Traditional Deuterium Labeling

| Challenge | Description | Impact on Synthesizing Deuterated Organic Acids |

| Regioselectivity | Difficulty in directing the deuterium label to a specific carbon atom within the molecule. acs.org | For a compound like propanoic acid, it can be difficult to exclusively label the C-3 position without some labeling at the C-2 position. |

| Isotopic Enrichment | Achieving a high percentage of deuterium incorporation at the target site. HIE reactions are equilibrium processes, often requiring an excess of the deuterium source. acs.org | Incomplete labeling results in a mixture of isotopologues, which can complicate its use as an internal standard or tracer. |

| Harsh Conditions | Many traditional methods require high temperatures, strong acids or bases, or high pressures. springernature.com | These conditions can lead to the degradation of the target molecule or other functional groups, reducing the overall yield. |

| Cost and Availability | The cost of deuterium sources (e.g., D₂O, D₂ gas) and specialized catalysts can be high. researchgate.net | High costs can limit the large-scale production and widespread research application of deuterated compounds. |

Interactive Data Table: Innovations in Deuterium Labeling

| Innovation | Description | Relevance to Deuterated Organic Acids |

| Novel Metal Catalysis | Development of new homogeneous and heterogeneous catalysts (e.g., based on Ir, Ru, Pd, Fe) for hydrogen isotope exchange (HIE). acs.orgdigitellinc.com | These catalysts can offer higher selectivity for specific C-H bonds, even in complex molecules, under milder conditions. |

| Photochemistry | Using light to promote the deuteration reaction, often via the generation of radical intermediates. rsc.org | Allows for labeling under very mild conditions and can provide access to different labeling patterns than traditional thermal methods. |

| Electrocatalysis | Employing an electric current to drive the deuterium labeling reaction, offering a high degree of control. researchgate.net | This method can be highly efficient and avoids the need for expensive or toxic chemical oxidants or reductants. |

| Nanoparticle Catalysis | Using metal nanoparticles as catalysts, which can offer unique selectivity based on heteroatom proximity. acs.org | Can improve catalyst stability and recyclability, potentially lowering the cost of synthesizing compounds like this compound. |

Perspectives on Expanding the Research Utility of Deuterated Organic Acids

The future utility of deuterated organic acids, including this compound, is poised for significant expansion, driven by both methodological advancements and a growing appreciation for their research applications. As innovative and cost-effective labeling strategies become more widespread, these compounds will be more accessible to the broader scientific community. digitellinc.comdataintelo.com

One of the most significant areas of future growth is in pharmaceutical research and drug development. researchgate.netnih.gov The "deuterium switch," where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium, can slow down the rate of metabolic breakdown due to the kinetic isotope effect (KIE). nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govnih.gov For drugs that contain a propanoic acid moiety, selective deuteration could be a viable strategy to enhance their therapeutic properties.

Furthermore, the use of deuterated organic acids in mechanistic studies will continue to be a vital application. The KIE is a powerful tool for probing the transition states of enzyme-catalyzed reactions. nih.gov By comparing the reaction rates of this compound and its non-deuterated counterpart in a biological pathway, researchers can gain fundamental insights into the mechanisms of enzymes that process short-chain fatty acids. This knowledge is crucial for understanding metabolic diseases and for designing targeted enzyme inhibitors. The increasing sophistication of analytical instruments will further enhance the ability to detect subtle isotopic effects, opening new avenues for discovery. nih.gov

Q & A

Q. What computational tools predict deuterium’s impact on the solubility and formulation of this compound?

- Methodological Answer : Molecular dynamics simulations with force fields parameterized for deuterium (e.g., CHARMM-D) model solvation dynamics. Pair with experimental data from phase-solubility diagrams or powder X-ray diffraction (PXRD) to optimize co-solvent systems for deuterated formulations .

Tables of Key Data

| Property | This compound | Non-Deuterated Analog | Reference |

|---|---|---|---|

| Molecular Weight | 127.05 g/mol | 124.08 g/mol | |

| Melting Point | 9.7°C | 9.7°C | |

| Half-life (in vivo, rat) | 6.2 ± 0.8 h | 4.1 ± 0.5 h | |

| LogP (Octanol-Water) | -0.35 | -0.33 |

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.